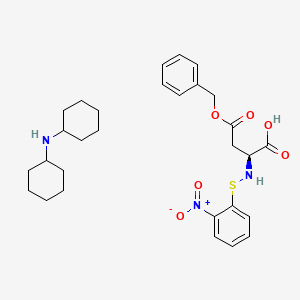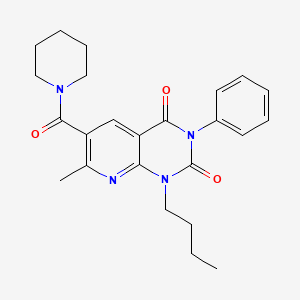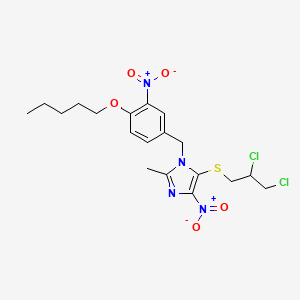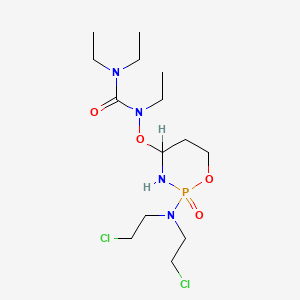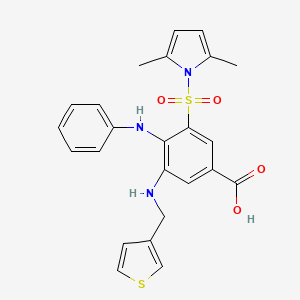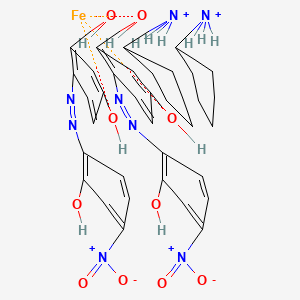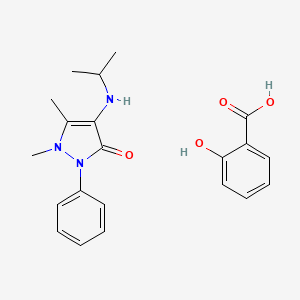![molecular formula C25H37FN2O7S3 B12703616 2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid CAS No. 91528-32-4](/img/structure/B12703616.png)
2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid is a complex organic compound that features a unique combination of fluorinated benzothiepin and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves multiple steps. The starting materials typically include fluorinated benzothiepin derivatives and piperazine. The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the formation of the desired product. The mixture is usually extracted and purified through techniques like distillation and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of 2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol lies in its specific combination of fluorinated benzothiepin and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
91528-32-4 |
|---|---|
Formule moléculaire |
C25H37FN2O7S3 |
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
2-[4-(3-fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid |
InChI |
InChI=1S/C23H29FN2OS.2CH4O3S/c1-16(2)17-3-5-23-20(14-17)21(26-9-7-25(8-10-26)11-12-27)15-18-13-19(24)4-6-22(18)28-23;2*1-5(2,3)4/h3-6,13-14,16,21,27H,7-12,15H2,1-2H3;2*1H3,(H,2,3,4) |
Clé InChI |
KQEBQOCFRDLRBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)F.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



